molecular formula C7H6NaO4S+ B086834 Sodium 2-formylbenzenesulfonate CAS No. 1008-72-6

Sodium 2-formylbenzenesulfonate

Cat. No. B086834
CAS RN: 1008-72-6
M. Wt: 209.18 g/mol
InChI Key: ADPUQRRLAAPXGT-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium 2-formylbenzenesulfonate can be synthesized through multiple routes, involving different starting materials and conditions. One notable method includes its formation from benzene derivatives through sulfonation and subsequent reaction with sodium salts. The synthesis of related compounds, such as sodium p-n-dodecylbenzenesulfonate from benzene, demonstrates the versatility and adaptability of methods for producing sulfonate derivatives (Chien & Duncan, 1983).

Molecular Structure Analysis

The molecular structure of sodium 2-formylbenzenesulfonate complexes reveals intriguing characteristics. For instance, a study on a sodium complex crystal with three-dimensional network structures showed that these compounds can form extensive hydrogen bonding and π-π stacking interactions, leading to stable crystalline forms (Chen Yuan-tao, 2010).

Chemical Reactions and Properties

Sodium 2-formylbenzenesulfonate engages in various chemical reactions, contributing to its versatility in synthesis applications. It has been used as a precursor in the synthesis of coordination polymers and luminescent materials. For example, its reaction with aniline led to the formation of sodium-2-((phenylimino)methyl)benzenesulfonate, highlighting its reactivity towards nucleophilic substitution (Deshmukh et al., 2019).

Physical Properties Analysis

The physical properties of sodium 2-formylbenzenesulfonate and its derivatives are crucial for their application in various fields. The compound and its related materials exhibit distinctive solubility, thermal stability, and crystalline structures, which are essential for their use in polymer science and material engineering. For instance, the synthesis and characterization of polymeric anhydrous sodium 2-aminobenzensulfonate revealed a two-dimensional sandwich polymer structure, emphasizing the compound's ability to form diverse and stable crystalline phases (Smith et al., 2004).

Chemical Properties Analysis

The chemical properties of sodium 2-formylbenzenesulfonate, such as reactivity towards various organic and inorganic reagents, play a significant role in its applications. Its use in catalytic oxidation reactions and the formation of coordination polymers illustrates the compound's ability to participate in diverse chemical processes. For example, effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate showcases its potential in synthetic chemistry (Cui et al., 2011).

Scientific Research Applications

  • Palladium Complex Formation for Ethylene Polymerization : Sodium 2-formylbenzenesulfonate reacts with aniline and other amines to form sodium-2-((phenylimino)methyl)benzenesulfonate ligands. These ligands, when treated with palladium complexes, result in the formation of complexes like [L2PdMe(Lu)]. These complexes have been used in the polymerization of ethylene to produce polyethylene (Deshmukh et al., 2019).

  • Synthesis of Sodium Complex Crystals : A study described the synthesis of a novel ligand using sodium 2-formylbenzenesulfonate and 3-thiosemicarbazide. This led to the formation of a sodium complex with a three-dimensional network structure, characterized by hydrogen bonds and π-π stacking (Chen Yuan-tao, 2010).

  • Surface-Functionalized Mesoporous Silica Nanoparticles : In environmental applications, surface-functionalized mesoporous silica nanoparticles were developed to remove sodium dodecylbenzenesulfonate, a component used in detergents and for radioactive decontamination. The study explored the adsorption dynamics under various conditions (Kim et al., 2019).

  • Robust Heterogeneous Copper Catalysts : Sodium 2-formylbenzenesulfonate was used in conjunction with sodium lignosulfonate to create a robust catalyst support for copper species. This catalyst showed excellent activity in synthesizing nitrogen-containing heterocycles, demonstrating potential in organic chemistry (Lai et al., 2020).

  • Micellar Structure Analysis : Studies have investigated the micellar structures of sodium alkylbenzenesulfonates, including sodium dodecylbenzenesulfonate, using techniques like small angle neutron scattering. This research provides insights into the behavior of surfactants in solutions (Caponetti et al., 1987).

  • Electrospun Mesoporous Silica Nanofibers for Selective Adsorption : Mesoporous silica nanofibers (MSFs) were designed for the efficient and selective adsorption of sodium dodecylbenzenesulfonate from solutions containing radioactive nuclides like Cs ions. The MSFs demonstrated high adsorption ability and selectivity, proving useful in environmental cleanup processes (Noh et al., 2020).

  • Separation of Polycyclic Aromatic Hydrocarbons : Sodium dodecylbenzenesulfonate was used as an additive in capillary electrophoresis to separate a range of polycyclic aromatic hydrocarbons. This demonstrated its utility in analytical chemistry for separating complex mixtures (Kavran & Erim, 2002).

Safety And Hazards

Sodium 2-formylbenzenesulfonate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .

Relevant Papers

A paper titled “Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide” discusses the use of Sodium 2-formylbenzenesulfonate in the synthesis of other compounds . Another source, a patent titled “Novel method for synthesizing 2-formylbenzenesulfonate”, provides a detailed method for synthesizing the compound .

properties

IUPAC Name

sodium;2-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUQRRLAAPXGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041643
Record name Sodium 2-formylbenzenesulfonate
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name 2-Formylbenzenesulfonic acid sodium salt
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Product Name

Sodium 2-formylbenzenesulfonate

CAS RN

1008-72-6
Record name Sodium o-formylbenzenesulfonate
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Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name Sodium 2-formylbenzenesulfonate
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Record name Sodium 2-formylbenzenesulphonate
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Record name SODIUM O-FORMYLBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
EA Yildiz, Y Pepe, D Erdener, A Karatay… - Journal of Molecular …, 2023 - Elsevier
In this study, 2-formylbenzenesulfonic acid sodium salt-based Schiff bases were synthesized from the reactions of 2-formylbenzenesulfonic acid sodium salt with 2-amino-4-…
Number of citations: 1 www.sciencedirect.com
M Duman, N Demir, M Yıldız… - … of International Conference …, 2022 - researchgate.net
… In this study, the compound was synthesized with sodium-2-formylbenzenesulfonate and 2-amino-4methylphenol. The structure of the compound was examine using FT-IR, elemental …
Number of citations: 3 www.researchgate.net
SS Deshmukh, SR Gaikwad, NR Mote, RG Gonnade… - ACS …, 2019 - ACS Publications
… In summary, a reaction between sodium 2-formylbenzenesulfonate and aniline revealed the near-quantitative (91%) formation of sodium-2-((phenylimino)methyl) benzenesulfonate L1. …
Number of citations: 4 pubs.acs.org
RP Pandey, VK Shahi - Journal of membrane science, 2013 - Elsevier
… of the polysiloxane by sodium 2-formylbenzenesulfonate. … After complete dissolution of chitosan, sodium 2-formylbenzenesulfonate … of the chitosan by sodium 2-formylbenzenesulfonate. …
Number of citations: 49 www.sciencedirect.com
B Lai, M Ye, P Liu, M Li, R Bai… - Beilstein Journal of …, 2020 - beilstein-journals.org
… A waste biomass, sodium lignosulfonate, was treated with sodium 2-formylbenzenesulfonate, and the phenylaldehyde condensation product was then used as a robust supporting …
Number of citations: 9 www.beilstein-journals.org
MS Shashidhar, KG Rajeev… - Journal of the Chemical …, 1997 - pubs.rsc.org
… Sodium 2-formylbenzenesulfonate (Aldrich) was used as received. All reagents and solvents used were purified according to literature procedures.Melting points reported are …
Number of citations: 6 pubs.rsc.org
D Schultz, JR Nitschke - Citeseer
… Complex 5 may also be prepared directly by mixing 1,2phenylenediamine, sodium 2-formylbenzenesulfonate, and tetrakis(acetonitrile)copper(I) tetrafluoroborate, according to the …
Number of citations: 3 citeseerx.ist.psu.edu
C Froschauer, HK Weber, T Röder, H Sixta, G Laus… - Lenzinger …, 2013 - academia.edu
… Sodium 2-formylbenzenesulfonate and an equimolar amount of 1-butyl-3-methylimidazolium chloride were placed in a round bottom flask and suspended in acetone by stirring at room …
Number of citations: 15 www.academia.edu
C Froschauer, HK Weber, T Röder, H Sixta, G Laus… - researchgate.net
… Sodium 2-formylbenzenesulfonate and an equimolar amount of 1-butyl-3-methylimidazolium chloride were placed in a round bottom flask and suspended in acetone by stirring at room …
Number of citations: 2 www.researchgate.net
DS Crumrine, B Gillece-Castro - The Journal of Organic Chemistry, 1985 - ACS Publications
Figure 1. Concentration dependence of 33S line width. ated with natural abundance work on the quadrupolar 33S nucleus have been discussed1-3 and will not be repeated here. An …
Number of citations: 22 pubs.acs.org

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